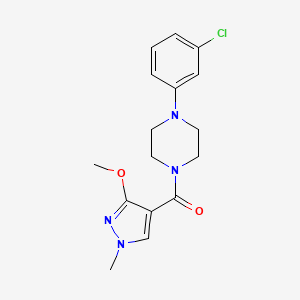

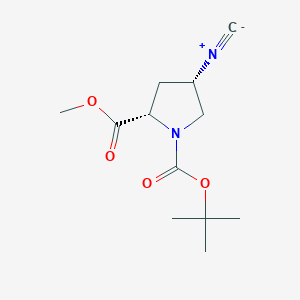

(4-(3-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

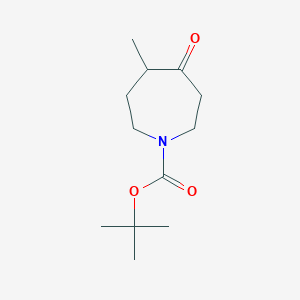

This compound contains several functional groups including a piperazine ring, a pyrazole ring, a methoxy group, and a ketone group. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The pyrazole ring is a common feature in many pharmaceutical drugs and is known for its wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to determine the structure of a compound .科学的研究の応用

Molecular Interaction and Receptor Antagonist Activity

The molecular interaction of related compounds with the CB1 cannabinoid receptor has been studied, revealing insights into the conformational analysis and energetic stability of these molecules. These studies contribute to developing unified pharmacophore models for CB1 receptor ligands, enhancing our understanding of steric binding interactions and proposing mechanisms conferring antagonist activity (Shim et al., 2002).

Antimicrobial and Anticancer Studies

A series of novel pyrazole carboxamide derivatives containing piperazine moiety have been synthesized, with their structure confirmed by X-ray crystal analysis. These compounds, including variants similar to the queried chemical structure, have shown antimicrobial and anticancer activities, illustrating their potential in developing new therapeutic agents (Lv et al., 2013).

Synthesis and Biological Activities

The synthesis of new pyridine derivatives with substituted benzothiazoles and their evaluation for antimicrobial activity highlight the versatility of this chemical scaffold. These studies indicate variable and modest activity against investigated strains of bacteria and fungi, suggesting the potential for further optimization (Patel et al., 2011).

Antituberculosis and Anticancer Efficacy

Synthetic efforts have led to a series of derivatives showing significant antituberculosis and anticancer activities. This research underscores the compound's versatility and potential as a base for developing drugs with dual therapeutic actions (Mallikarjuna et al., 2014).

Genotoxicity and Metabolic Activation Studies

Investigations into the genotoxicity of related compounds have provided insights into the role of metabolic activation in determining the safety profiles of potential therapeutic agents. Such studies are crucial for understanding the pharmacokinetics and potential side effects of new drugs (Kalgutkar et al., 2007).

作用機序

Target of Action

It’s worth noting that piperazine, a common structural motif found in this compound, is known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, depending on its specific structure and functional groups.

Mode of Action

These compounds are known to modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Compounds containing the piperazine ring have been found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The presence of the piperazine ring in the compound is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could potentially have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given the wide range of biological activities associated with piperazine-containing compounds , it is plausible that this compound could have diverse molecular and cellular effects.

特性

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2/c1-19-11-14(15(18-19)23-2)16(22)21-8-6-20(7-9-21)13-5-3-4-12(17)10-13/h3-5,10-11H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRCJVNDUSTSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2990441.png)

![4-chloro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthalenyl]benzenesulfonamide](/img/structure/B2990442.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2990447.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2990454.png)

![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2990456.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)